REACTION_CXSMILES
|
C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)[OH:4].O=[CH:15][C@@H:16]([C@H:18]([C@@H:20]([C@@H:22]([CH2:24][OH:25])O)[OH:21])O)[OH:17].CC1C=CC(N(CC(OCOC(C)=O)=O)CC(OCOC(C)=O)=O)=C(OCC[O:55][C:56]2[CH:61]=[C:60]3[CH:62]=[C:63]([C:65]4[O:69]C(C(OCOC(C)=O)=O)=CN=4)[O:64][C:59]3=[CH:58][C:57]=2N(CC(OCOC(C)=O)=O)CC(OCOC(C)=O)=O)C=1.CC(OC1C=C2OC3C(C4(OC(=O)C5C4=CC=CC=5)C2=CC=1Cl)=CC(Cl)=C(OC(C)=O)C=3)=O.[Na+].[Cl-].[Cl-].[K+].[Mg+2].[Cl-].[Cl-].C1N(CCO)CCN(CCS(O)(=O)=O)C1>CO>[CH:59]1[C:60]([C:62]2[O:17][C:16]3[CH:15]=[C:24]([OH:25])[CH:22]=[C:20]([OH:21])[C:18]=3[C:65](=[O:69])[C:63]=2[OH:64])=[CH:61][C:56]([OH:55])=[C:57]([OH:4])[CH:58]=1 |f:4.5,6.7,8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-]
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
[Mg+2].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
Fura 2/AM
|
Quantity
|
3 μmol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
|
Name
|
|
Quantity
|
40 μmol
|
Type
|
reactant
|
Smiles
|
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Cl)OC(=O)C)Cl
|
Name
|
[3H]oleic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Ca2+
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
134 mmol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
2.9 mmol
|
Type
|
reactant
|
Smiles
|
[Cl-].[K+]
|
Name
|
Na2HPO4
|
Quantity
|
0.34 mmol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Drug-free human blood obtained from healthy volunteers
|
Type
|
WASH
|
Details
|
The platelets were washed by exclusion chromatography on Sepharose 2B
|
Type
|
CONCENTRATION
|
Details
|
at concentrations<0.5%
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=C(C=C1C2=C(C(=O)C=3C(=CC(=CC3O2)O)O)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C([O-])(=O)CC(CC([O-])=O)(C([O-])=O)[OH:4].O=[CH:15][C@@H:16]([C@H:18]([C@@H:20]([C@@H:22]([CH2:24][OH:25])O)[OH:21])O)[OH:17].CC1C=CC(N(CC(OCOC(C)=O)=O)CC(OCOC(C)=O)=O)=C(OCC[O:55][C:56]2[CH:61]=[C:60]3[CH:62]=[C:63]([C:65]4[O:69]C(C(OCOC(C)=O)=O)=CN=4)[O:64][C:59]3=[CH:58][C:57]=2N(CC(OCOC(C)=O)=O)CC(OCOC(C)=O)=O)C=1.CC(OC1C=C2OC3C(C4(OC(=O)C5C4=CC=CC=5)C2=CC=1Cl)=CC(Cl)=C(OC(C)=O)C=3)=O.[Na+].[Cl-].[Cl-].[K+].[Mg+2].[Cl-].[Cl-].C1N(CCO)CCN(CCS(O)(=O)=O)C1>CO>[CH:59]1[C:60]([C:62]2[O:17][C:16]3[CH:15]=[C:24]([OH:25])[CH:22]=[C:20]([OH:21])[C:18]=3[C:65](=[O:69])[C:63]=2[OH:64])=[CH:61][C:56]([OH:55])=[C:57]([OH:4])[CH:58]=1 |f:4.5,6.7,8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-]
|
Name
|
|
Quantity
|
2 mmol
|
Type
|
reactant
|
Smiles
|
[Mg+2].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
Name
|
Fura 2/AM
|
Quantity
|
3 μmol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)OCOC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C
|
Name
|
|
Quantity
|
40 μmol
|
Type
|
reactant
|
Smiles
|
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Cl)OC(=O)C)Cl
|
Name
|
[3H]oleic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Ca2+
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
134 mmol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
2.9 mmol
|
Type
|
reactant
|
Smiles
|
[Cl-].[K+]
|
Name
|
Na2HPO4
|
Quantity
|
0.34 mmol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Drug-free human blood obtained from healthy volunteers
|
Type
|
WASH
|
Details
|
The platelets were washed by exclusion chromatography on Sepharose 2B
|
Type
|
CONCENTRATION
|
Details
|
at concentrations<0.5%
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=C(C=C1C2=C(C(=O)C=3C(=CC(=CC3O2)O)O)O)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |